Chlorprothixene's mechanism of action is multifaceted, involving interactions with several neurotransmitter systems. It does not affect the content of endogenous monoamines such as 5-hydroxytryptamine (5HT), dopamine (DA), and norepinephrine (NE) in the rat brain. However, it counteracts changes in monoamine content induced by reserpine, monoamine oxidase (MAO) inhibitors, and 5-hydroxytryptophan (5HTP). This suggests that chlorprothixene may act by decreasing the permeability of storage organelles for some monoamines1. Additionally, chlorprothixene has been shown to inhibit the Na+-K+ stimulated Mg2+ ATPase in brain cellular particulate fractions, which may relate to its antipsychotic properties4.
Chlorprothixene has been widely used as a broad-spectrum neuroleptic, showing good therapeutic effects with a low incidence of side effects, particularly extrapyramidal symptoms. It has been effective in treating a range of psychiatric conditions, and its use has been supported by a large body of literature spanning over 20 years, involving more than 11,000 patients7.
In the field of oncology, chlorprothixene has been identified as a potential drug for inducing apoptosis and autophagic cell death in acute myeloid leukemia (AML) cells. It inhibits the growth of AML cells from different subtypes and perturbs crucial biological processes such as the cell cycle. Notably, chlorprothixene has been found to inhibit tumor growth in murine xenograft models and reduce the level of oncofusion proteins, leading to AML cell death2.
Chlorprothixene's isomers have been studied for their effects on platelet 5-hydroxytryptamine receptors, with the cis-isomer being significantly more potent than the trans-isomer as an inhibitor of platelet aggregation. This suggests that chlorprothixene may have therapeutic potential in conditions where platelet aggregation is a concern3.
In veterinary practice, chlorprothixene has been used as a sedative, narcotic, and premedicant in dogs, with observations indicating its usefulness in inducing smooth induction and recovery from general anesthesia5.
Chlorprothixene has been trialed in patients with post-herpetic neuralgia and other chronic pains. Although side effects were prominent, there was some evidence of pain alleviation, suggesting that it may be worth considering in cases where other treatments have failed8.
The cholestatic effects of chlorprothixene have been observed in the perfused rat liver, where it inhibited the excretory function and decreased the biliary clearance of certain compounds. This indicates that chlorprothixene may have adverse effects at the level of the hepatocyte's excretory function10.
Additional in vivo effects of chlorprothixene in rats include prolonged bleeding time, inhibition of collagen-induced aggregation of blood platelets, and elevation of serum urate levels in the presence of potassium oxonate9.
CAS No.: 30784-30-6
CAS No.: 135-37-5
CAS No.:
CAS No.:
CAS No.: